molecular formula C10H10N2O B11912662 3,7-Dimethyl-1H-indazole-4-carbaldehyde

3,7-Dimethyl-1H-indazole-4-carbaldehyde

Cat. No.: B11912662
M. Wt: 174.20 g/mol
InChI Key: DLHBPQBYPFSVST-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1H-indazole-4-carbaldehyde is a heterocyclic compound featuring an indazole core structure Indazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-1H-indazole-4-carbaldehyde typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in the presence of oxygen .

Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation are commonly used . These methods ensure minimal byproduct formation and are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3,7-Dimethyl-1H-indazole-4-carboxylic acid.

    Reduction: 3,7-Dimethyl-1H-indazole-4-methanol.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

3,7-Dimethyl-1H-indazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The indazole core structure allows for interactions with various biological pathways, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

    1H-Indazole-3-carbaldehyde: Another indazole derivative with an aldehyde group at the 3-position.

    1H-Indole-3-carbaldehyde: An indole derivative with similar reactivity but different biological activities.

Uniqueness: The presence of two methyl groups at the 3 and 7 positions distinguishes it from other indazole derivatives, providing unique steric and electronic properties that can be exploited in drug design and synthesis .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,7-dimethyl-2H-indazole-4-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8(5-13)9-7(2)11-12-10(6)9/h3-5H,1-2H3,(H,11,12)

InChI Key

DLHBPQBYPFSVST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=C(NN=C12)C)C=O

Origin of Product

United States

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